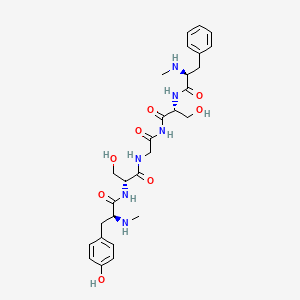
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this peptide includes modified amino acids such as N-methylated tyrosine and phenylalanine, which can influence its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly used, where the Fmoc group protects the amino terminus and the tBu group protects the side chains of amino acids .
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: The next amino acid, protected by Fmoc, is activated using a coupling reagent like HBTU or DIC and added to the growing peptide chain.
Side Chain Deprotection and Cleavage: After the peptide chain is fully assembled, the side chain protecting groups are removed, and the peptide is cleaved from the resin using a mixture of TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The N-methylated residues can enhance the peptide’s stability and binding affinity to its targets. The exact pathways and molecular targets depend on the specific biological context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-ala-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-thr-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-val-NH2
Uniqueness
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is unique due to its specific sequence and the presence of N-methylated tyrosine and phenylalanine. These modifications can significantly impact the peptide’s biological activity, stability, and resistance to enzymatic degradation compared to similar peptides.
This detailed article provides a comprehensive overview of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
74604-22-1 |
|---|---|
Molekularformel |
C28H38N6O8 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-3-hydroxy-1-[[2-[[(2R)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]-2-(methylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C28H38N6O8/c1-29-20(12-17-6-4-3-5-7-17)27(41)33-23(16-36)28(42)34-24(38)14-31-25(39)22(15-35)32-26(40)21(30-2)13-18-8-10-19(37)11-9-18/h3-11,20-23,29-30,35-37H,12-16H2,1-2H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38,42)/t20-,21-,22+,23+/m0/s1 |
InChI-Schlüssel |
XFONSTUJPRIGMJ-MYDTUXCISA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
Isomerische SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
Key on ui other cas no. |
74604-22-1 |
Synonyme |
N-Me-Tyr-D-Ser-Gly-N-Me-Phe-D-Ser-NH2 Wy 42896 Wy 42896, monoacetate Wy-42,896 Wy-42896 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















